molecular formula C9H11N2Na3O11P2 B15201463 Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate

Cat. No.: B15201463
M. Wt: 454.11 g/mol
InChI Key: AEURMGHUUOKWLG-MILVPLDLSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and a diphosphate group, making it a valuable molecule in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of urea derivatives with β-keto esters under acidic or basic conditions.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a glycosylation reaction, where a sugar derivative reacts with the pyrimidine ring.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl group on the tetrahydrofuran ring using phosphorus oxychloride (POCl3) or other phosphorylating agents.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and glycosylation reactions.

    Continuous Flow Systems: For the phosphorylation step, continuous flow systems are employed to maintain consistent reaction conditions and improve efficiency.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles like amines or thiols replace the phosphate groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the phosphate groups.

Scientific Research Applications

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its interactions with biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and DNA synthesis.

    Pathways: It interferes with the replication of viral DNA and the proliferation of cancer cells by inhibiting key enzymes in these pathways.

Comparison with Similar Compounds

Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate can be compared with other similar compounds, such as:

    Adenosine Triphosphate (ATP): Both compounds contain phosphate groups and are involved in cellular energy metabolism.

    Cytidine Triphosphate (CTP): Similar to ATP, CTP also contains a pyrimidine ring and is involved in nucleic acid synthesis.

    Thymidine Triphosphate (TTP): TTP is another nucleotide analog with a pyrimidine ring, used in DNA synthesis.

Properties

Molecular Formula

C9H11N2Na3O11P2

Molecular Weight

454.11 g/mol

IUPAC Name

trisodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H14N2O11P2.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1

InChI Key

AEURMGHUUOKWLG-MILVPLDLSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.